molecular formula C13H26N2O2 B13322854 Tert-butyl 3-(2-aminopropan-2-YL)piperidine-1-carboxylate

Tert-butyl 3-(2-aminopropan-2-YL)piperidine-1-carboxylate

Cat. No.: B13322854
M. Wt: 242.36 g/mol
InChI Key: HFKLZYVRQRQYCP-UHFFFAOYSA-N
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Description

Tert-butyl 3-(2-aminopropan-2-yl)piperidine-1-carboxylate is a chemical compound with the molecular formula C13H26N2O2 and a molecular weight of 242.36 g/mol . This compound is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and is often used in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(2-aminopropan-2-yl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and 2-amino-2-methylpropanol. The reaction is carried out under an inert atmosphere, such as nitrogen, and at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(2-aminopropan-2-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

Tert-butyl 3-(2-aminopropan-2-yl)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It is explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: The compound is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-(2-aminopropan-2-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-(2-aminopropan-2-yl)piperidine-1-carboxylate is unique due to its specific tert-butyl and piperidine structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H26N2O2

Molecular Weight

242.36 g/mol

IUPAC Name

tert-butyl 3-(2-aminopropan-2-yl)piperidine-1-carboxylate

InChI

InChI=1S/C13H26N2O2/c1-12(2,3)17-11(16)15-8-6-7-10(9-15)13(4,5)14/h10H,6-9,14H2,1-5H3

InChI Key

HFKLZYVRQRQYCP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C(C)(C)N

Origin of Product

United States

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